

## A Guide to Administering Amantadine in Clinical Trials for Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Amantadine |           |
| Cat. No.:            | B194251    | Get Quote |

# Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Amantadine, initially developed as an antiviral agent, has found a significant role in the management of Parkinson's disease (PD), particularly in treating levodopa-induced dyskinesia (LID). Dyskinesias are involuntary, erratic, writhing movements of the face, arms, legs, or trunk that can be a debilitating side effect of long-term levodopa therapy.[1] The mechanism of action for amantadine in reducing dyskinesia is primarily attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Over-activity of the glutamatergic system is believed to contribute to the development of dyskinesia, and by blocking NMDA receptors, amantadine helps to normalize this pathway.[1] Additionally, amantadine has been shown to influence dopaminergic systems by increasing dopamine release and inhibiting its reuptake, which may also contribute to its therapeutic effects.[3][4]

This document provides a comprehensive guide for the administration of **amantadine** in clinical trials focused on dyskinesia, with detailed protocols and data presentation to aid researchers, scientists, and drug development professionals.

### **Data Presentation**



## Table 1: Efficacy of Amantadine in Reducing Dyskinesia in Clinical Trials



| Outcome<br>Measure                                                         | Amantadine<br>Effect           | Placebo<br>Effect        | Treatment<br>Difference                  | p-value  | Citation(s) |
|----------------------------------------------------------------------------|--------------------------------|--------------------------|------------------------------------------|----------|-------------|
| Dyskinesia<br>Rating Scale<br>(DRS)                                        | -                              | -                        | SMD: -1.32                               | <0.00001 | [5]         |
| High Dosage                                                                | -                              | SMD: -1.50               | <0.0001                                  | [5]      | _           |
| Low Dosage                                                                 | -                              | SMD: -0.74               | 0.02                                     | [5]      |             |
| Unified Parkinson's Disease Rating Scale Part IV (UPDRS-IV) - Dyskinesia   | -                              | -                        | SMD: -0.95                               | <0.0001  | [5][6]      |
| Rush Dyskinesia Rating Scale (RDRS)                                        | 64% of<br>patients<br>improved | 16% of patients improved | Adjusted Odds Ratio for improvement: 6.7 | 0.016    | [7]         |
| Unified Parkinson's Disease Rating Scale Part IVa (UPDRS-IVa) - Dyskinesia | Mean<br>change: -1.83          | Mean<br>change: 0.03     | Adjusted<br>treatment<br>effect: -2.02   | <0.001   | [7]         |
| 'OFF' Time<br>Reduction                                                    | -                              | -                        | MD: -0.66<br>hours                       | -        | [6]         |
| Increase in<br>'ON' Time<br>Without<br>Dyskinesia                          | Increase of<br>2.9 hours       | -                        | -                                        | -        | [8]         |



SMD: Standardized Mean Difference; MD: Mean Difference.

**Table 2: Common Adverse Events Associated with** 

Amantadine in Dyskinesia Clinical Trials

| Adverse<br>Event             | Amantadine Frequency (%) | Placebo<br>Frequency<br>(%) | Odds Ratio<br>(OR) | 95%<br>Confidence<br>Interval (CI) | Citation(s) |
|------------------------------|--------------------------|-----------------------------|--------------------|------------------------------------|-------------|
| Any Adverse<br>Event         | -                        | -                           | 3.30               | 2.29 to 4.74                       | [9]         |
| Visual<br>Hallucination<br>s | 13                       | 3                           | 4.97               | 2.52 to 9.81                       | [9][10]     |
| Dry Mouth                    | 16                       | 1                           | 6.56               | 2.73 to 15.73                      | [9][10]     |
| Peripheral<br>Edema          | 15                       | 1                           | 3.67               | 1.65 to 8.16                       | [9][10]     |
| Dizziness                    | -                        | -                           | 3.30               | 1.61 to 6.74                       | [9]         |
| Constipation                 | 13                       | 3                           | 2.75               | 1.37 to 5.50                       | [9][10]     |
| Falls                        | 13                       | 7                           | -                  | -                                  | [10]        |
| Orthostatic<br>Hypotension   | 13                       | 1                           | -                  | -                                  | [10]        |
| Nausea                       | 8                        | 3                           | -                  | -                                  | [10]        |
| Urinary Tract<br>Infection   | 8                        | 5                           | -                  | -                                  | [10]        |
| Decreased<br>Appetite        | 6                        | 1                           | -                  | -                                  | [10]        |

# Experimental Protocols Protocol 1: Participant Screening and Enrollment

• Inclusion Criteria:



- Diagnosis of idiopathic Parkinson's disease.
- Presence of troublesome levodopa-induced dyskinesia.
- Stable dose of levodopa and other anti-parkinsonian medications for at least 30 days prior to baseline.
- Age between 30 and 85 years.
- Willing and able to provide informed consent.
- Exclusion Criteria:
  - Atypical parkinsonism.
  - Previous treatment with amantadine within the last 30 days.
  - Severe cognitive impairment (e.g., Mini-Mental State Examination score < 24).</li>
  - History of significant psychiatric disorders, including psychosis or recent suicidal ideation.
  - Severe renal impairment (e.g., creatinine clearance < 50 mL/min).</li>
  - History of seizures.
  - Women who are pregnant, breastfeeding, or planning to become pregnant during the study.

### **Protocol 2: Amantadine Dosing and Administration**

This protocol is a general guideline and should be adapted based on the specific formulation of **amantadine** (immediate-release vs. extended-release) and the trial design.

- Initiation and Titration:
  - Week 1: Amantadine 100 mg or 137 mg (for extended-release) once daily in the morning.
  - Week 2: Increase to 100 mg twice daily or 274 mg once daily.



 Subsequent Weeks: The dose may be further titrated up to a maximum of 400 mg per day, divided into two doses, based on clinical response and tolerability.[3] For extended-release formulations, the maximum dose may vary.

#### Administration:

- Immediate-release formulations are typically administered in the morning and early afternoon to minimize the risk of insomnia.
- Extended-release capsules are often administered once daily at bedtime.
- Patients should be instructed to swallow the capsules whole and not to crush or chew them.
- · Washout Period (for crossover trials):
  - A washout period of at least 15 days is recommended between treatment phases to minimize carryover effects.[7]

## Protocol 3: Assessment of Dyskinesia using the Unified Dyskinesia Rating Scale (UDysRS)

The UDysRS is a comprehensive tool for evaluating the severity and impact of dyskinesia.[11] It consists of four parts:

- Part I: Historical Perception of ON-Dyskinesia (Patient/Caregiver Interview)
  - The rater interviews the patient and/or caregiver about their experience with dyskinesia over the past week.
  - Questions focus on the timing, duration, and impact of dyskinesia on daily activities.
- Part II: Historical Perception of OFF-Dystonia (Patient/Caregiver Interview)
  - Similar to Part I, this section assesses the patient's and caregiver's perception of "off" period dystonia over the past week.
- Part III: Objective Impairment (Clinician-Rated)



- The clinician observes the patient performing a series of standardized tasks (e.g., speaking, drinking, dressing, walking).
- The severity of dyskinesia is rated for seven different body regions during these tasks.
- Part IV: Objective Disability (Clinician-Rated)
  - The clinician rates the degree to which dyskinesia interferes with the patient's ability to perform the standardized tasks.

#### Administration Guidelines:

- Training and Certification: Raters should complete a certified training program to ensure standardized administration and scoring of the UDysRS.[12]
- Environment: The assessment should be conducted in a quiet, well-lit room with enough space for the patient to perform the required tasks.
- Instructions: Clear and standardized instructions should be provided to the patient and caregiver for the historical parts of the scale. For the objective parts, the clinician should demonstrate the tasks if necessary.
- Scoring: Each item is scored on a 5-point scale (0-4), with higher scores indicating greater severity or disability. The total score for each part and a total UDysRS score are calculated.
- Timing: The UDysRS assessment should be performed at baseline and at specified follow-up visits throughout the clinical trial to track changes in dyskinesia.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Amantadine's dual mechanism of action in modulating dyskinesia.





Click to download full resolution via product page

Caption: Workflow for an Amantadine clinical trial in dyskinesia.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Amantadine for dyskinesia in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. An updated meta-analysis of amantadine for treating dyskinesia in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral amantadine in Parkinson's disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Amantadine ER (Gocovri®) Significantly Increases ON Time Without Any Dyskinesia: Pooled Analyses From Pivotal Trials in Parkinson's Disease [frontiersin.org]
- 9. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Unified Dyskinesia Rating Scale (UDysRS) [movementdisorders.org]
- 12. Teaching program for the Unified Dyskinesia Rating Scale PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Guide to Administering Amantadine in Clinical Trials for Dyskinesia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194251#a-guide-to-administering-amantadine-inclinical-trials-for-dyskinesia]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com